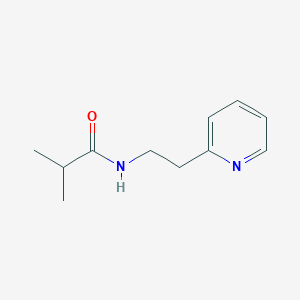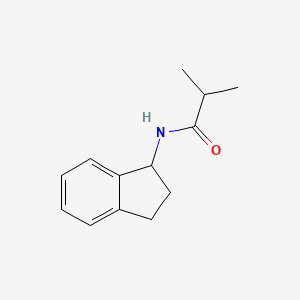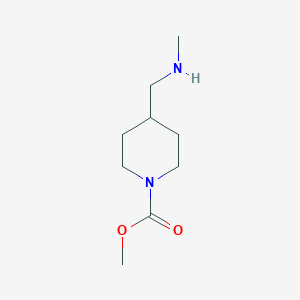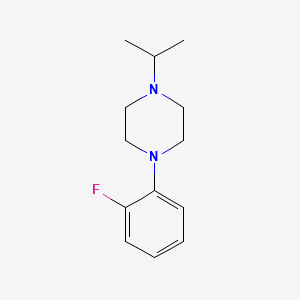![molecular formula C15H22N2O B7463608 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone](/img/structure/B7463608.png)
1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone, also known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has a wide range of applications, including its use as a pharmaceutical intermediate and in the synthesis of other chemicals. In
Mécanisme D'action
The exact mechanism of action of 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone also has an affinity for serotonin receptors, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone in lab experiments is its high purity and stability. 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone is also readily available and relatively inexpensive. However, one limitation of using 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone in lab experiments is its potential toxicity. It is important to use proper safety precautions when working with 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone.
Orientations Futures
There are several future directions for research on 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone and its potential side effects. Additionally, the development of new synthetic methods for 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone may lead to the creation of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone involves the reaction of 4-(4-bromophenyl)piperazine with isopropylamine in the presence of potassium carbonate. This reaction results in the formation of 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone, which is then purified through recrystallization. The purity of the compound is confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. 1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
1-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12(2)16-8-10-17(11-9-16)15-6-4-14(5-7-15)13(3)18/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBFAHVAXAGDBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Propan-2-ylpiperazin-1-yl)phenyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)

![N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7463552.png)

![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)

![3-[2-[[2-(Morpholin-4-ylmethyl)phenyl]methylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7463571.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(2-methoxyethyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7463578.png)
![3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-[(1-phenylcyclopropyl)methyl]benzamide](/img/structure/B7463583.png)




